molecular formula C24H20N4O2 B12370569 BRD4 Inhibitor-33

BRD4 Inhibitor-33

Cat. No.: B12370569
M. Wt: 396.4 g/mol
InChI Key: BHKWHTCFBHLJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD4 Inhibitor-33 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins, thereby influencing chromatin structure and transcriptional activity. Inhibitors of BRD4 have gained significant attention due to their potential therapeutic applications in cancer, inflammation, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity and selectivity for BRD4. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher efficiency and scalability. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

BRD4 Inhibitor-33 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone proteins. This disruption inhibits the recruitment of transcriptional machinery and the activation of gene expression. The molecular targets include key transcription factors and coactivators involved in cell cycle regulation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BRD4 Inhibitor-33

This compound is unique due to its specific binding affinity and selectivity for BRD4, offering potential advantages in terms of efficacy and reduced off-target effects. Its distinct chemical structure and functional groups contribute to its unique pharmacological profile, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

6-methyl-4-[2-phenoxy-5-(pyrazol-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C24H20N4O2/c1-27-16-21(19-10-12-25-23(19)24(27)29)20-14-17(15-28-13-5-11-26-28)8-9-22(20)30-18-6-3-2-4-7-18/h2-14,16,25H,15H2,1H3

InChI Key

BHKWHTCFBHLJLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)CN4C=CC=N4)OC5=CC=CC=C5

Origin of Product

United States

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